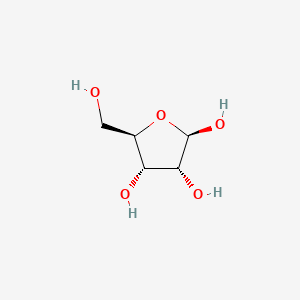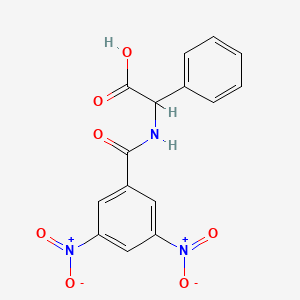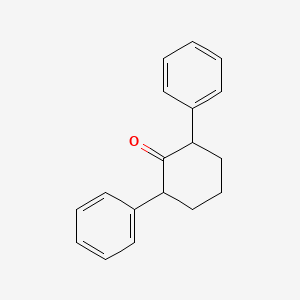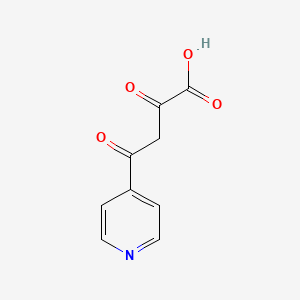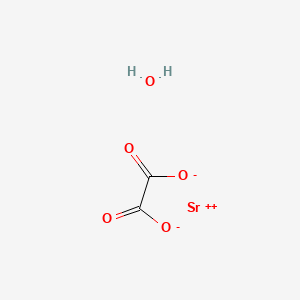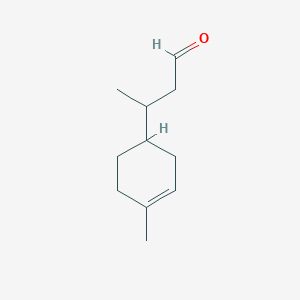
3-(4-Methylcyclohex-3-en-1-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Limonene aldehyde belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Limonene aldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, limonene aldehyde is primarily located in the membrane (predicted from logP) and cytoplasm. Limonene aldehyde has a sweet and sandalwood taste.
Scientific Research Applications
Ring-Closing Metathesis and Radical Cyclization : Compounds similar to 3-(4-Methylcyclohex-3-en-1-yl)butanal, such as α,ω-(Phenylseleno) carbonyl compounds, have been utilized in anionic reactions leading to sequential ring-closing metathesis and radical cyclization. This process is significant for producing bicyclic products, which have various applications in synthetic chemistry (Clive & Cheng, 2001).
Synthesis and Olfactory Properties : The synthesis of new sandalwood odorants, including compounds structurally related to 3-(4-Methylcyclohex-3-en-1-yl)butanal, has been explored. These studies focus on understanding the olfactory properties of different stereoisomers and their potential applications in perfumery and flavoring industries (Hölscher et al., 2004).
Organic Synthesis and Catalysis : Research has shown that compounds like 3-(4-Methylcyclohex-3-en-1-yl)butanal can be involved in heteropoly acid-catalyzed synthesis, highlighting their role in organic synthesis and catalysis. This involves coupling with various aldehydes to afford 3-oxabicyclo[3.3.1]non-7-ene through oxonium-ene cyclization (Anjibabu et al., 2013).
Flavor Compounds in Foods : The presence and formation of branched aldehydes, similar to 3-(4-Methylcyclohex-3-en-1-yl)butanal, in various food products have been studied. These aldehydes contribute significantly to the flavor profile of foods, with research focusing on their production, degradation, and influence on food taste (Smit, Engels & Smit, 2009).
Pharmacological Research : Although specific research directly involving 3-(4-Methylcyclohex-3-en-1-yl)butanal in pharmacology wasn't found, structurally similar compounds have been investigated for their potential in treating various disorders, indicating a possible area for future exploration.
properties
CAS RN |
6784-13-0 |
|---|---|
Product Name |
3-(4-Methylcyclohex-3-en-1-yl)butanal |
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-(4-methylcyclohex-3-en-1-yl)butanal |
InChI |
InChI=1S/C11H18O/c1-9-3-5-11(6-4-9)10(2)7-8-12/h3,8,10-11H,4-7H2,1-2H3 |
InChI Key |
VJYFMQREUJXCQV-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(C)CC=O |
Canonical SMILES |
CC1=CCC(CC1)C(C)CC=O |
Other CAS RN |
6784-13-0 199445-85-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



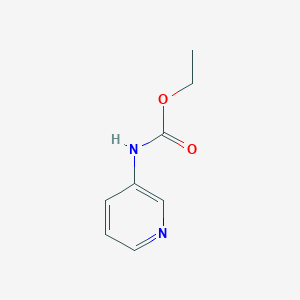
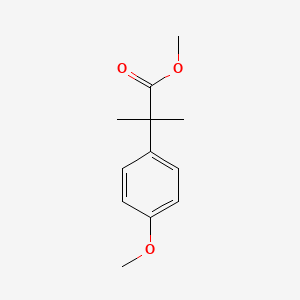
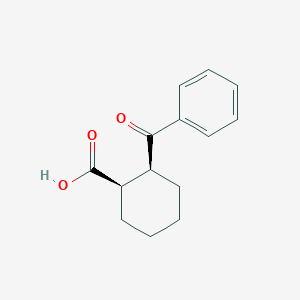
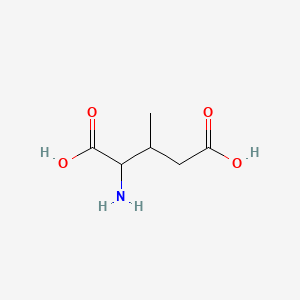
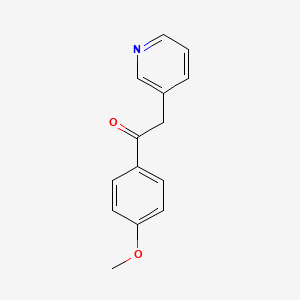
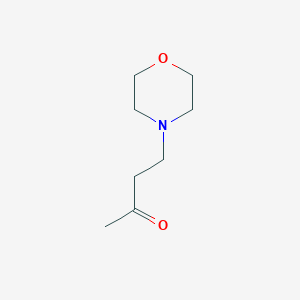
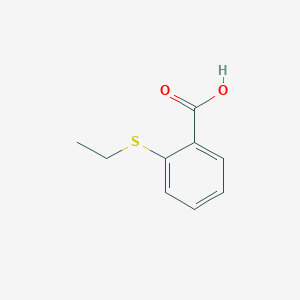
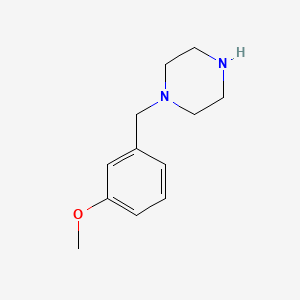
![4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol](/img/structure/B1595414.png)
